rac N-Benzyl Nebivolol-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

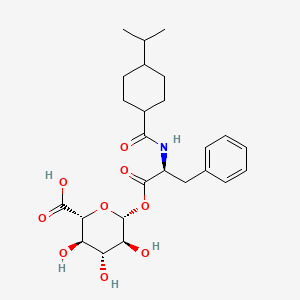

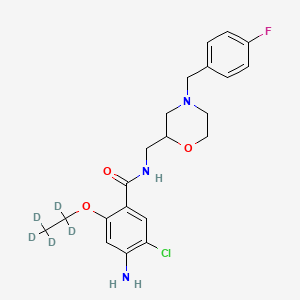

rac N-Benzyl Nebivolol-d4: is a deuterated form of Nebivolol, a selective beta-1 adrenergic receptor antagonist. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Nebivolol. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl Nebivolol-d4 involves the preparation of α,α’- [ [ (phenylmethyl)imino]bismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. This is achieved by reacting [ (RS)+ (RR)]-6-fluoro-2- (oxiran-2-yl)chroman with benzylamine in isopropyl alcohol under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) and the solvent is distilled under vacuum to obtain the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: rac N-Benzyl Nebivolol-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be used to study the metabolic pathways of the compound.

Reduction: Useful in modifying the compound for different research applications.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Applications De Recherche Scientifique

rac N-Benzyl Nebivolol-d4 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Nebivolol in different conditions.

Biology: Helps in understanding the metabolic pathways and interactions of Nebivolol in biological systems.

Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of Nebivolol in the body.

Industry: Employed in the development of new pharmaceutical formulations and in quality control processes.

Mécanisme D'action

rac N-Benzyl Nebivolol-d4, like Nebivolol, acts as a selective beta-1 adrenergic receptor antagonist. It decreases vascular resistance, increases stroke volume and cardiac output, and does not negatively affect left ventricular function. The compound also induces nitric oxide-mediated vasodilation by stimulating endothelial nitric oxide synthase via beta-3 agonism. This dual mechanism of action makes it unique among beta-blockers .

Comparaison Avec Des Composés Similaires

Nebivolol: The non-deuterated form, used widely in clinical settings.

Carvedilol: Another beta-blocker with vasodilatory properties, but acts via alpha-adrenergic receptor blockade.

Labetalol: Similar to Carvedilol, it also has alpha-adrenergic blocking activity.

Uniqueness: rac N-Benzyl Nebivolol-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling helps in tracing the compound in biological systems without altering its pharmacological properties .

Propriétés

IUPAC Name |

2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/i17D2,18D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEPXTPIBUXRLE-DBTGQBASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)N(CC3=CC=CC=C3)C([2H])([2H])C(C4CCC5=C(O4)C=CC(=C5)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)

![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)